molecular formula C21H22N2O4 B2995550 ethyl 3-[[2-(4-ethoxyphenyl)acetyl]amino]-1H-indole-2-carboxylate CAS No. 850929-78-1

ethyl 3-[[2-(4-ethoxyphenyl)acetyl]amino]-1H-indole-2-carboxylate

Cat. No.: B2995550
CAS No.: 850929-78-1
M. Wt: 366.417
InChI Key: MVHKEHWEKYYOQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[[2-(4-ethoxyphenyl)acetyl]amino]-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of ethyl 3-[[2-(4-ethoxyphenyl)acetyl]amino]-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, such as using microwave-assisted synthesis or flow chemistry techniques.

Chemical Reactions Analysis

Ethyl 3-[[2-(4-ethoxyphenyl)acetyl]amino]-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and the functional groups present in the compound.

Scientific Research Applications

Ethyl 3-[[2-(4-ethoxyphenyl)acetyl]amino]-1H-indole-2-carboxylate has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent due to its indole core structure.

    Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, viral infections, and inflammatory disorders.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of ethyl 3-[[2-(4-ethoxyphenyl)acetyl]amino]-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole core structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Ethyl 3-[[2-(4-ethoxyphenyl)acetyl]amino]-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indomethacin: A nonsteroidal anti-inflammatory drug used to treat pain and inflammation.

    Tryptophan: An essential amino acid and precursor to serotonin.

Properties

IUPAC Name

ethyl 3-[[2-(4-ethoxyphenyl)acetyl]amino]-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-3-26-15-11-9-14(10-12-15)13-18(24)23-19-16-7-5-6-8-17(16)22-20(19)21(25)27-4-2/h5-12,22H,3-4,13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHKEHWEKYYOQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=C(NC3=CC=CC=C32)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.